molecular formula C17H12ClNO4 B5626728 N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B5626728
M. Wt: 329.7 g/mol
InChI Key: KALLMFKCLAJULE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 3-chlorobenzoyl chloride with 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromene ring can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carboxamide.

    Substitution: Formation of N-(3-substituted phenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-6-hydroxy-2-oxo-2H-chromene-3-carboxamide
  • N-(3-chlorophenyl)-6-methoxy-2-hydroxy-2H-chromene-3-carboxamide
  • N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-thiocarboxamide

Uniqueness

N-(3-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxamide functionality contributes to its stability and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO4/c1-22-13-5-6-15-10(7-13)8-14(17(21)23-15)16(20)19-12-4-2-3-11(18)9-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALLMFKCLAJULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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